4-(Difluoromethoxy)-2-nitroaniline

Catalog No.
S3313747
CAS No.
97963-76-3
M.F
C7H6F2N2O3
M. Wt
204.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)-2-nitroaniline

CAS Number

97963-76-3

Product Name

4-(Difluoromethoxy)-2-nitroaniline

IUPAC Name

4-(difluoromethoxy)-2-nitroaniline

Molecular Formula

C7H6F2N2O3

Molecular Weight

204.13 g/mol

InChI

InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2

InChI Key

FHRVMXFZUVYVPF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N

4-(Difluoromethoxy)-2-nitroaniline is an organic compound with the molecular formula C7H6F2N2O3C_7H_6F_2N_2O_3 and a molecular weight of approximately 222.12 g/mol. This compound features several functional groups, including an aniline group (–NH₂), a nitro group (–NO₂), and a difluoromethoxy group (–OCHF₂). The presence of these groups suggests that 4-(difluoromethoxy)-2-nitroaniline possesses unique chemical properties and reactivity, making it of interest in various fields, particularly in medicinal chemistry and material science .

The reactivity of 4-(difluoromethoxy)-2-nitroaniline is influenced by its functional groups:

  • Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, which can enhance the susceptibility of the benzene ring to electrophilic attack. This allows for further substitution reactions.
  • Reactions of Aniline: The amino group can undergo typical amine reactions, such as acylation or alkylation, leading to the formation of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may be utilized in synthetic pathways .

The synthesis of 4-(difluoromethoxy)-2-nitroaniline can be achieved through several methods:

  • Starting from 4-Nitrophenol:
    • React 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate.
    • Under alkaline conditions, react sodium acetamidophenate with monochlorodifluoromethane to yield 4-(difluoromethoxy)nitrobenzene.
    • Reduce the nitro group to an amino group using hydrazine and water in the presence of ferric oxide and activated carbon .

This method is noted for its high yield (around 90%) and purity (greater than 98.5%), making it suitable for industrial production .

4-(Difluoromethoxy)-2-nitroaniline serves as a significant intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It is used in the preparation of biologically active compounds, such as 2-mercapto-5-difluoromethoxy-1H-benzimidazole, which has medicinal significance .
  • Material Science: Due to its unique chemical properties, it may find applications in developing new materials or chemical sensors.

Several compounds share structural similarities with 4-(difluoromethoxy)-2-nitroaniline. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
4-(Fluoromethoxy)-2-nitroanilineContains a fluoromethoxy group instead of difluoromethoxyPotentially different solubility and reactivity
4-(Chloromethoxy)-2-nitroanilineContains a chloromethoxy groupMay exhibit different biological activities
3-(Difluoromethoxy)-4-nitroanilinePosition of functional groups differsAltered electronic distribution affects reactivity
5-(Difluoromethoxy)-2-nitroanilineDifferent position of nitro and difluoromethoxy groupsUnique pharmacological profiles possible

The uniqueness of 4-(difluoromethoxy)-2-nitroaniline lies in its specific combination of functional groups and their positions on the benzene ring, influencing its reactivity and potential applications in medicinal chemistry .

Traditional Nitration Approaches in Aromatic Substitution

Classical nitration methods remain foundational for introducing the nitro group onto aromatic systems. In the case of 4-(difluoromethoxy)-2-nitroaniline, nitration typically targets the para position relative to the difluoromethoxy substituent. A widely adopted protocol involves the use of mixed acid systems, where concentrated sulfuric acid acts as both a catalyst and dehydrating agent, while nitric acid serves as the nitronium ion ($$ \text{NO}_2^+ $$) source. For example, nitration of 4-(difluoromethoxy)aniline under controlled conditions (15–20°C) with fuming nitric acid in sulfuric acid achieves 89% yield by minimizing side reactions such as over-nitration or ring oxidation.

The regioselectivity of this reaction is governed by the electron-donating nature of the difluoromethoxy group, which directs electrophilic attack to the ortho and para positions. However, steric hindrance from the bulky -OCHF₂ group favors para-substitution, ensuring high positional fidelity. Key parameters influencing yield and selectivity include:

  • Temperature: Maintaining temperatures below 25°C prevents decomposition of the nitro intermediate.
  • Acid strength: A sulfuric acid concentration ≥98% ensures efficient protonation of the aromatic ring.
  • Stoichiometry: A 4.44:1 molar ratio of nitric acid to substrate optimizes nitronium ion availability.

Modern Catalytic Strategies for Difluoromethoxy Group Introduction

The introduction of the difluoromethoxy group (-OCHF₂) represents a critical synthetic challenge due to the instability of fluorinated intermediates. Modern approaches leverage catalytic fluorination to enhance efficiency and selectivity. One innovative method involves the reaction of 4-hydroxyacetanilide with difluoromethyl chloride under basic conditions, mediated by perfluorinated sulfonyl fluoride catalysts (e.g., perfluoropropyl sulfuryl fluoride). These catalysts enable selective fluorination at 50–150°C under 0.5–5.0 MPa pressure, achieving conversions exceeding 85% in continuous flow reactors.

The catalytic mechanism hinges on the synergistic "fluoro effect," where the electron-withdrawing nature of the perfluorinated catalyst stabilizes transition states during nucleophilic substitution. This method outperforms traditional halogen-exchange routes by avoiding hazardous reagents like thiophosgene or bromine trifluoride. Additionally, the use of anhydrous hydrogen fluoride (HF) as both reactant and solvent simplifies purification, as demonstrated in the synthesis of 4-(chlorodifluoromethoxy)aniline analogs.

Table 1: Comparative Analysis of Fluorination Methods

ParameterTraditional Halogen ExchangeModern Catalytic Fluorination
CatalystNonePerfluorinated sulfonyl fluorides
Temperature Range100–150°C50–150°C
PressureAtmospheric0.5–5.0 MPa
Yield60–70%85–90%
Byproduct FormationHighLow (<5%)

Industrial-Scale Production: Multi-Step Process Optimization

Industrial manufacturing of 4-(difluoromethoxy)-2-nitroaniline requires meticulous optimization of sequential steps: fluorination, nitration, and hydrogenation. Continuous flow reactors have emerged as a cornerstone technology, enabling precise control over residence time (2 hours) and temperature gradients (20–25°C during nitration). For instance, a patented three-step process achieves an overall yield of 64.2% through:

  • Selective Fluorination: Trichloromethoxybenzene reacts with HF gas under 3.0 MPa pressure in the presence of 0.5% perfluorooctyl sulfonyl fluoride catalyst.
  • Mixed Acid Nitration: The fluorinated intermediate undergoes nitration with fuming HNO₃/H₂SO₄, yielding 4-(difluoromethoxy)-2-nitrobenzene at 89% efficiency.
  • Catalytic Hydrogenation: Raney nickel-mediated reduction of the nitro group at 30–45°C and 2.0–3.0 MPa H₂ pressure completes the synthesis.

Table 2: Industrial Process Parameters for Key Steps

StepConditionsYield
Fluorination50°C, 3.0 MPa, 0.5% catalyst85%
Nitration20°C, 98% H₂SO₄, 4.44 eq HNO₃89%
Hydrogenation40°C, 3.0 MPa H₂, Raney Ni64.2%

Recent advancements in solvent selection further enhance scalability. For example, substituting methanol with ethyl acetate in the hydrogenation step reduces catalyst poisoning and improves product isolation. Additionally, kinetic modeling of nitration dynamics has enabled real-time adjustment of acid ratios, mitigating the formation of 3-nitro isomers.

The nitro group in 4-(Difluoromethoxy)-2-nitroaniline is a prime target for reduction, yielding the corresponding aniline derivative. This transformation is pivotal for accessing bioactive molecules or further functionalized intermediates.

Metal-Free Reduction Using Tetrahydroxydiboron

Recent advances highlight tetrahydroxydiboron [B₂(OH)₄] as a potent reductant in the presence of 4,4′-bipyridine as an organocatalyst. This system achieves full conversion of nitroarenes to anilines within 5 minutes at room temperature [2] [4]. The mechanism involves:

  • Activation of B₂(OH)₄ by the bipyridine catalyst, generating a borane intermediate.
  • Hydride transfer to the nitro group, forming a nitroso intermediate.
  • Further reduction to the hydroxylamine and final aniline product.

This method exhibits exceptional chemoselectivity, preserving sensitive groups such as halogens, carbonyls, and alkenes [2] [4].

Catalytic Hydrogenation

Palladium-based catalysts, such as Pd/C under hydrogen gas, facilitate nitro reduction via a four-electron pathway. Studies using nitrobenzene analogs reveal:

  • Initial two-electron reduction to N-phenylhydroxylamine.
  • Subsequent two-electron reduction to aniline [5].
    The difluoromethoxy group’s electron-withdrawing nature enhances the nitro group’s electrophilicity, accelerating reduction kinetics.

Table 1: Comparative Analysis of Nitro Group Reduction Methods

MethodCatalyst/ReductantConditionsYield (%)
Metal-Free ReductionB₂(OH)₄, 4,4′-bipyridineRT, 5 min>95 [2] [4]
Catalytic HydrogenationPd/C, H₂Ambient H₂, 12 hr98 [5]

Nucleophilic Substitution at Difluoromethoxy Position

The difluoromethoxy group (-OCF₂H) influences reactivity through its strong electron-withdrawing effect, which polarizes the aromatic ring and activates specific positions for substitution.

Electronic Effects and Reactivity

The -OCF₂H group decreases electron density at the ortho and para positions relative to itself, directing nucleophiles to the meta position. However, steric hindrance from the fluorine atoms limits accessibility, favoring reactions at the nitro group’s ortho site [3].

Hydrolysis Sensitivity

The difluoromethoxy group enhances the lability of adjacent substituents. For example, in sulfamoylated derivatives, the -OCF₂H group increases hydrolysis rates of sulfamoyloxy groups by ~3-fold compared to methoxy analogs [3]. This reactivity can be leveraged for selective deprotection or functional group interconversion.

Intermediate Generation for Heterocyclic Compound Synthesis

4-(Difluoromethoxy)-2-nitroaniline serves as a versatile precursor for nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Benzimidazole Synthesis

Reduction of the nitro group to aniline, followed by cyclocondensation with aldehydes or carboxylic acids, yields benzimidazoles. For instance:

  • Nitro Reduction: Convert to 4-(Difluoromethoxy)-1,2-benzenediamine.
  • Cyclization: React with formic acid to form 5-(difluoromethoxy)-1H-benzimidazole .

Triazole and Oxazole Formation

The aniline intermediate can undergo diazotization and subsequent cycloaddition with acetylenes or nitriles to form triazoles. Alternatively, coupling with α-haloketones produces oxazoles .

Table 2: Heterocyclic Compounds Derived from 4-(Difluoromethoxy)-2-nitroaniline

HeterocycleReagents/ConditionsApplication Domain
BenzimidazoleHCOOH, Δ, 6 hrAnticancer agents [3]
1,2,3-TriazoleNaN₃, Cu(I), RTAntimicrobials
Oxazoleα-Bromoketone, K₂CO₃, DMFMaterial science

Building Block for Fluorinated Bioactive Molecules

4-(Difluoromethoxy)-2-nitroaniline represents a versatile building block in the construction of fluorinated bioactive molecules, leveraging the unique properties imparted by fluorine incorporation [8] [9]. The pharmaceutical industry has increasingly recognized the transformative potential of fluorinated compounds, with the United States Food and Drug Administration approving thirteen new fluorinated drugs in 2020 alone, highlighting the critical role these compounds play in modern therapeutic development [9].

The difluoromethoxy group functions as a lipophilic hydrogen bond donor and serves as a bioisostere for thiol, hydroxy, or amino groups [10]. This structural feature significantly enhances metabolic stability, increases potency, and improves target selectivity in pharmaceutical applications [9]. The compound's molecular weight of 204.13 grams per mole falls within optimal ranges for drug-like properties, while its density of 1.5±0.1 grams per cubic centimeter and boiling point of 330.0±37.0 degrees Celsius indicate favorable physical characteristics for pharmaceutical formulation [11].

Fluorinated compounds demonstrate superior membrane permeability compared to their non-fluorinated analogs, a property that is crucial for bioavailability optimization [12]. The strategic placement of fluorine atoms can improve binding affinity to hydrophobic active sites in target proteins while simultaneously blocking metabolic sites susceptible to cytochrome P450 monooxygenase degradation [8]. This dual functionality extends the half-life of pharmaceutical compounds and enhances their therapeutic efficacy [8].

The nitro group present in 4-(Difluoromethoxy)-2-nitroaniline provides additional synthetic versatility, as nitro derivatives display diverse biological activities through various mechanisms [13]. The electron-withdrawing nature of the nitro group creates an electron-rich environment that favors interactions with amino acid residues such as threonine and glutamine in target proteins [13]. This characteristic enhances the inhibition of target biomolecules and contributes to the compound's utility in drug development [13].

CompoundMolecular FormulaMolecular Weight (g/mol)Key ApplicationPharmaceutical TargetSynthetic Utility
4-(Difluoromethoxy)-2-nitroanilineC7H6F2N2O3204.13Benzimidazole synthesisPantoprazole precursorHigh
4-(Fluoromethoxy)-2-nitroanilineC7H7FN2O3186.14Potential bioactive moleculeUnknownMedium
4-(Chloromethoxy)-2-nitroanilineC7H7ClN2O3201.60Alternative intermediateResearch intermediateMedium
3-(Difluoromethoxy)-4-nitroanilineC7H6F2N2O3204.13Isomeric benzimidazoleResearch compoundMedium

Recent advances in difluoromethylation chemistry have opened new avenues for incorporating the difluoromethyl group into target molecules through radical difluoromethylation, transition metal-catalyzed processes, and nucleophilic or electrophilic approaches [10]. These methodologies enable the efficient synthesis of diverse fluorinated architectures with enhanced pharmaceutical properties [10]. The development of fluorinated sp³-enriched building blocks has proven particularly valuable for synthesizing fluorinated heterocycles such as pyrazoles and pyrimidines, which are essential components in contemporary drug discovery efforts [12].

Contribution to Polymeric Material Design

4-(Difluoromethoxy)-2-nitroaniline plays a significant role in advancing polymeric material design, particularly in the development of fluorinated conjugated polymers and conductive materials [14] [15]. The incorporation of fluorinated aniline derivatives into polymeric systems provides enhanced thermal stability, improved electrical properties, and superior chemical resistance compared to conventional polymer matrices [16] [14].

Fluorinated conjugated polymers have experienced rapid development to achieve high-performance n-type or ambipolar polymeric semiconductors [15]. The uniqueness of these materials stems from their high coplanarity, lower frontier molecular orbital energy levels, and strong nonbonding interactions [15]. The introduction of fluorine atoms enhances the electron-deficiency of the polymer backbone, directly influencing charge carrier transport performance [15].

Research on polyaniline derivatives incorporating fluorinated building blocks has demonstrated significant improvements in material properties [14]. Chemical oxidative copolymerization of aniline with fluorinated analogs produces materials with increased solubility properties, greater thermal stability, improved morphological control, and enhanced electrical characteristics [14]. The presence of carbon-fluorine bonds along the polymer backbone contributes to superior thermal stability compared to unsubstituted polyaniline homopolymers [14].

The synthesis of conductive polyaniline-modified polymers through advanced techniques such as nitroxide-mediated polymerization combined with click chemistry has opened new possibilities for incorporating fluorinated building blocks [16]. These approaches enable precise control over polymer architecture and the strategic placement of functional groups that enhance material performance [16].

PropertyValueImpact on BioactivityComparison to Non-fluorinated
Molecular Weight204.13 g/molOptimal for drug-like propertiesHigher
Density1.5±0.1 g/cm³Suitable for formulationSimilar
Boiling Point330.0±37.0 °CHigh thermal stabilityHigher
Melting PointNot determinedCrystalline form dependentVariable
SolubilityModerate in organic solventsMembrane permeability enhancedImproved
StabilityStable under normal conditionsLong shelf-lifeEnhanced
ReactivityElectron-withdrawing effectsEnhanced target bindingIncreased

The electrical conductivity of fluorinated polyaniline derivatives depends on the fluorinated monomer content and the specific morphology of the resulting copolymer [14]. While homopolymers of fluorinated anilines typically exhibit lower electrical conductivity than pure polyaniline, the incorporation of fluorinated units in controlled ratios can optimize the balance between conductivity and other desirable properties such as environmental stability and processability [14].

Fluorinated building blocks contribute to the development of specialized materials for organic field-effect transistors, organic solar cells, and organic thermoelectric devices [15]. The strategic incorporation of difluoromethoxy groups enhances the performance characteristics of these devices through improved charge transport properties and enhanced environmental stability [15]. These materials find applications in advanced electronic systems where conventional polymers fail to meet the demanding performance requirements [15].

Polymer TypeIncorporation MethodProperty EnhancementSpecific ImprovementApplication AreaCommercial Viability
Polyaniline derivativesDirect polymerizationConductivityModerate conductivityElectronicsResearch stage
Poly(aniline-co-fluoroaniline)CopolymerizationThermal stabilityIncreased thermal stabilityAerospace materialsDevelopment
Fluorinated conjugated polymersPost-functionalizationElectronic propertiesLower HOMO-LUMO gapOrganic electronicsAdvanced research
Conductive polymersGraft polymerizationProcessabilityEnhanced solubilitySpecialty coatingsLimited commercial

XLogP3

2.8

Dates

Last modified: 08-19-2023

Explore Compound Types